REACTION_CXSMILES
|
[CH3:1][S:2]([O:5][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=NC=1)(=[O:4])=[O:3].[N:13]1C=CN=C[C:14]=1CO>>[CH3:1][S:2]([O:5][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:14][N:13]=1)(=[O:3])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC=1C=NC=NC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCC1=NC=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |